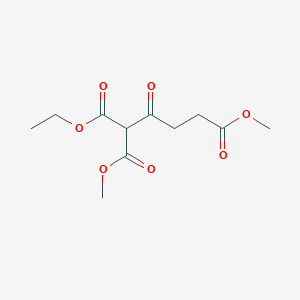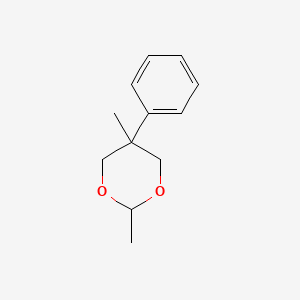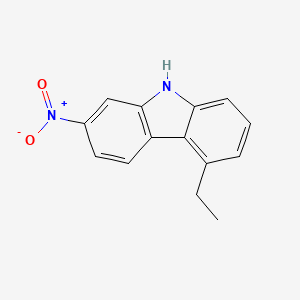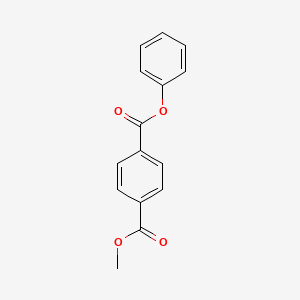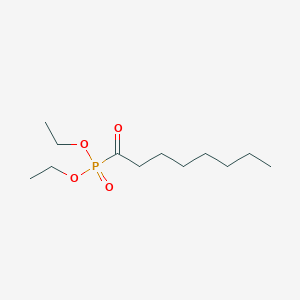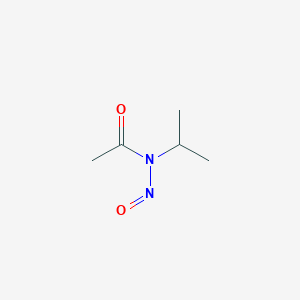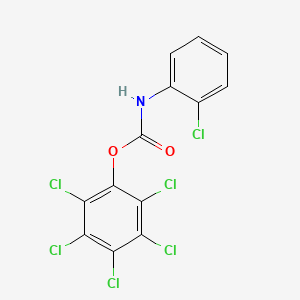
Pentachlorophenyl hydrogen (2-chlorophenyl)carbonimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentachlorophenyl hydrogen (2-chlorophenyl)carbonimidate is a chemical compound with the molecular formula C13H5Cl6NO2 and a molecular weight of 419.9023 g/mol . This compound is characterized by the presence of multiple chlorine atoms, making it highly chlorinated. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentachlorophenyl hydrogen (2-chlorophenyl)carbonimidate typically involves the reaction of pentachlorophenol with 2-chlorophenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like triethylamine is often used to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Pentachlorophenyl hydrogen (2-chlorophenyl)carbonimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce less chlorinated phenyl derivatives. Substitution reactions can result in the formation of various substituted phenyl derivatives .
Scientific Research Applications
Pentachlorophenyl hydrogen (2-chlorophenyl)carbonimidate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other chlorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of pentachlorophenyl hydrogen (2-chlorophenyl)carbonimidate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The pathways involved in these reactions are still under investigation, but they are believed to involve the formation of reactive intermediates such as quinones .
Comparison with Similar Compounds
Similar Compounds
Pentachlorophenol: A related compound with similar chlorination but different functional groups.
2-Chlorophenyl isocyanate: Another related compound used in the synthesis of pentachlorophenyl hydrogen (2-chlorophenyl)carbonimidate.
Uniqueness
This compound is unique due to its specific combination of chlorinated phenyl groups and carbonimidate functionality. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
6333-40-0 |
|---|---|
Molecular Formula |
C13H5Cl6NO2 |
Molecular Weight |
419.9 g/mol |
IUPAC Name |
(2,3,4,5,6-pentachlorophenyl) N-(2-chlorophenyl)carbamate |
InChI |
InChI=1S/C13H5Cl6NO2/c14-5-3-1-2-4-6(5)20-13(21)22-12-10(18)8(16)7(15)9(17)11(12)19/h1-4H,(H,20,21) |
InChI Key |
NXEKWZFAEOAXPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


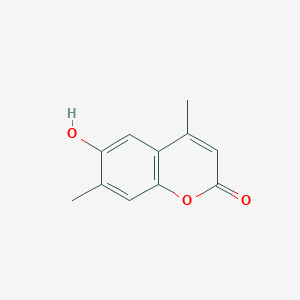

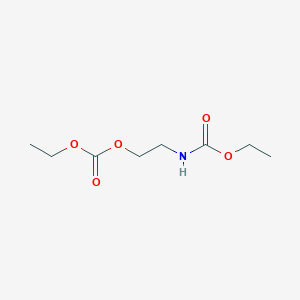
![2,5-Bis[methyl(propan-2-yl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14731577.png)
![5-[(4-Methylphenyl)methyl]-5-phenylimidazolidine-2,4-dione](/img/structure/B14731578.png)
